2,3-Dimethylpyrazine

Overview

Description

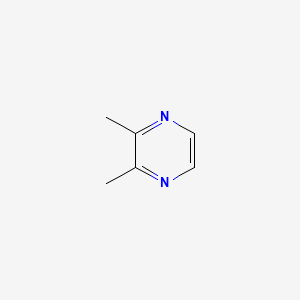

2,3-Dimethylpyrazine is an organic compound with the molecular formula C₆H₈N₂. It is a colorless to light yellow liquid with a characteristic roasted odor reminiscent of nuts, cocoa, and coffee. This compound is naturally found in various foods such as cocoa, coffee, and roasted sesame seeds . It is widely used in the flavor and fragrance industry due to its distinct aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyrazine can be synthesized through several methods. One common method involves the reaction of 2-amino-3-methylpyridine with methyl iodide under basic conditions to form the desired product . Another method includes the cyclization of 2,3-diaminobutane with glyoxal in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 2,3-dimethylpiperazine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of this compound can yield 2,3-dimethylpiperazine.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitrating agents like nitric acid for nitration; halogens like chlorine for halogenation.

Major Products Formed:

Oxidation: this compound-N-oxide.

Reduction: 2,3-Dimethylpiperazine.

Substitution: Nitro-2,3-dimethylpyrazine, halogenated derivatives.

Scientific Research Applications

Flavoring Agent

2,3-Dimethylpyrazine is widely recognized as a flavoring agent in the food industry. It contributes to the aroma of various foods, particularly in:

- Meat Products : Enhances the savory notes in processed meats.

- Baked Goods : Influences the aroma profile of baked items such as bread and cakes.

- Beverages : Used in coffee and chocolate to enhance sensory appeal.

The compound's role in the Maillard reaction—responsible for browning and flavor development during cooking—makes it essential for creating desirable flavors .

Table 1: Flavor Contributions of this compound

| Food Product | Flavor Profile Contribution |

|---|---|

| Processed Meats | Savory, roasted notes |

| Baked Goods | Nutty, toasted aroma |

| Coffee | Rich, chocolate undertones |

| Chocolate | Deep, complex flavors |

Toxicological Research

Recent studies have highlighted the inhibitory effects of this compound on growth and angiogenesis in biological models. Research indicates that this compound can significantly inhibit growth in chick chorioallantoic membranes at low concentrations . This finding suggests potential applications in developing therapeutic agents for controlling abnormal tissue growth.

Case Study: Inhibition of Angiogenesis

In a study examining the effects of various pyrazines on angiogenesis:

- Method : Chemicals were applied to chick chorioallantoic membranes.

- Results : this compound showed significant inhibition of blood vessel development at nanomolar doses.

- Implications : These results indicate potential applications in cancer research or treatments involving excessive angiogenesis .

Medicinal Applications

The safety profile of this compound as a food additive has led to investigations into its medicinal properties. It is considered safe at low doses; however, further toxicological studies are necessary to evaluate its effects on developing tissues .

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Cancer Research | Investigating anti-angiogenic properties |

| Developmental Toxicology | Evaluating safety as a food additive for infants |

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing microbial metabolism and growth . Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

2,5-Dimethylpyrazine: Found in asparagus, tea, and roasted sesame seeds.

2,6-Dimethylpyrazine: Present in baked goods and coffee.

2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans and nattō.

Uniqueness: 2,3-Dimethylpyrazine is unique due to its specific substitution pattern, which imparts a distinct roasted and nutty aroma. This makes it particularly valuable in the flavor and fragrance industry for creating specific sensory profiles .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,3-dimethylpyrazine, and what purity challenges arise during synthesis?

The compound is synthesized via condensation of ethylene diamine and 2,3-butanedione, yielding this compound (66% purity) alongside intermediates like 2,3-dimethyl-5,6-dihydropyrazine and byproducts such as 2,3,5,6-tetramethylpyrazine . Purity limitations stem from incomplete dehydrogenation of intermediates. HRGC-MS and retention time matching with literature are critical for identifying impurities when NMR is impractical due to low purity .

Q. How can researchers characterize this compound when traditional NMR is unavailable?

HRGC-EI-MS (70 eV) is a reliable alternative, with key fragmentation patterns at m/z 67 (100%), 108 (96%), and 42 (28%) . Cross-referencing mass spectra with databases like Beilstein or laboratory libraries confirms identity . Physical properties (e.g., boiling point: 156°C, density: 1.02 g/cm³) further aid validation .

Q. What solvent systems are optimal for purifying this compound?

The compound exhibits high solubility in water, ethanol, and ether, but 2,3-dimethyl-5,6-dihydropyrazine (a common intermediate) is less soluble in ether. Steam distillation is effective due to this compound’s volatility, while fractional crystallization or chromatography can separate byproducts .

Q. How do microbial communities interact with this compound in environmental systems?

Rhodococcus erythropolis (strain DP-45) degrades this compound, with microbial genera like Cyanobacteria and Mucoromycota showing strong correlations with its presence in fermentation environments . Metagenomic analysis paired with GC-MS tracks biodegradation pathways .

Advanced Research Questions

Q. How do multi-element stable isotope analyses (δ¹⁵N, δ²H, δ¹³C) clarify this compound’s origin in complex matrices?

Isotopic fingerprinting of educts (ethylene diamine, 2,3-butanedione) and products reveals kinetic isotope effects during synthesis. For example, δ¹⁵N values differentiate biosynthetic vs. abiotic pathways in coffee roasting studies .

Q. What coordination chemistry applications exist for this compound?

It forms Cu(I) coordination polymers (e.g., [CuBr(this compound)]), where ligand-to-metal ratios (2:1) and thermal stability (decomposition at >330°C) are studied via X-ray diffraction and DTA-TG-MS. These polymers are precursors for catalytic or sensing materials .

Q. How does this compound’s structure influence its biological activity compared to analogs?

Unlike 2-methyl-5-vinylpyrazine (antimicrobial), this compound exhibits stronger antioxidant activity but weaker antimicrobial effects. Substituent position and steric hindrance modulate reactivity in bioassays .

Q. What advanced analytical methods detect this compound in trace concentrations?

Solid-phase microextraction (SPME) coupled with GC-MS/MS achieves sub-ppb detection in food and environmental samples. Overcoated SPME fibers enhance durability for direct immersion in complex matrices .

Q. How do host-guest interactions with MOFs like Al-CAU-13 affect this compound adsorption?

Adsorption into Al-CAU-13 occurs via hydrogen bonding (semi-open framework) or van der Waals forces (large-pore conformation), depending on substituent bulk. In situ PXRD reveals temperature-dependent kinetics, with harsher conditions accelerating intercalation .

Q. What strategies resolve contradictions in thermal decomposition data for this compound derivatives?

For Cu(I) coordination polymers, discrepancies between experimental (21.3%) and theoretical (21.5%) mass losses during ligand removal are resolved via MS trend scans, confirming stepwise ligand emission without side reactions .

Q. Methodological Notes

- Synthesis Optimization : Catalytic dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine improves yield .

- Data Validation : Cross-reference HRGC-MS with isotopic ratios (δ¹³C, δ¹⁵N) to confirm synthetic routes .

- Structural Analysis : Use single-crystal XRD for coordination complexes and synchrotron PXRD for MOF adsorption studies .

Properties

IUPAC Name |

2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOBQJCDNLAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064058 | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.030 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-89-4, 25704-73-8 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.